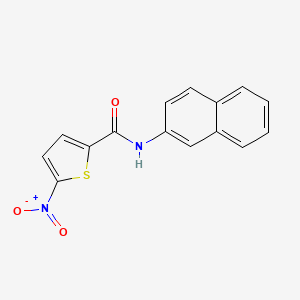

N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(Naphthalen-2-yl)-5-nitrothiophene-2-carboxamide is a nitrothiophene-based carboxamide derivative characterized by a naphthalene moiety linked to the 5-nitrothiophene-2-carboxamide scaffold via an amide bond.

Properties

IUPAC Name |

N-naphthalen-2-yl-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-15(13-7-8-14(21-13)17(19)20)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOBZAPXPGONLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with naphthalen-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Reduction: N-(naphthalen-2-yl)-5-aminothiophene-2-carboxamide.

Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block in organic synthesis

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to intercalate with DNA and inhibit enzymes is also of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical profiles of nitrothiophene carboxamides are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Note: Purity data for the target compound is unavailable in the provided evidence.

Spectral and Crystallographic Insights

Structural studies on analogs such as N-(2-nitrophenyl)thiophene-2-carboxamide (Figure 1) reveal planar geometries with dihedral angles between aryl and thiophene rings (8.5–13.5°) . These angles influence molecular packing and intermolecular interactions (e.g., C–H⋯O/S), which are absent in the target compound due to its naphthalene group’s steric bulk. Such differences may alter crystallization behavior and bioavailability.

Biological Activity

N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a nitrothiophene carboxamide structure, which is known for its ability to interact with biological targets due to the presence of both electron-withdrawing (nitro) and electron-donating (naphthyl) groups. This unique configuration contributes to its bioactivity.

Antibacterial Activity

Mechanism of Action

this compound exhibits potent antibacterial properties against various strains of bacteria, including multi-drug resistant pathogens. The compound acts as a prodrug that requires activation by bacterial nitroreductases, such as NfsA and NfsB, which reduce the nitro group to generate reactive species that disrupt bacterial cellular functions .

In Vitro Studies

Research has demonstrated that this compound shows significant bactericidal activity against Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, showcasing its potential as an antibiotic candidate .

| Bacterial Strain | MIC (µg/ml) | Activity Level |

|---|---|---|

| E. coli | 10 | Potent |

| Klebsiella spp. | 15 | Moderate |

| Shigella spp. | 12 | Moderate |

| Salmonella spp. | 8 | Potent |

Anticancer Activity

Cell Line Studies

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. Notably, it has been effective against non-small cell lung cancer (NCI-H522), colon cancer (HT29), and renal cancer (TK-10) cell lines, with growth inhibition percentages ranging from 29% to 35% at specific concentrations .

| Cancer Cell Line | GI (%) | Concentration (µM) |

|---|---|---|

| NCI-H522 | 31.7 | 20 |

| HT29 | 29.4 | 20 |

| TK-10 | 34.7 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the nitro group is critical for its antibacterial activity, as it facilitates the activation process by nitroreductases within bacterial cells . Modifications on the thiophene ring or the naphthalene moiety can alter the lipophilicity and electronic properties, thereby affecting bioactivity.

Case Studies

-

Antibacterial Efficacy in Animal Models

A study conducted on mouse thigh infection models demonstrated that the compound significantly reduced bacterial load when administered post-infection, highlighting its potential for therapeutic use in treating bacterial infections . -

Cytotoxicity Assessments

In evaluating cytotoxic effects on normal human cells, this compound exhibited lower cytotoxicity compared to standard antibiotics, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.